benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol
Description
Structure and Key Features: The compound benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol consists of two primary moieties:
- Benzenesulfonic acid: A strong acid group (-SO₃H) that enhances water solubility and stability in ionic environments.
- 4-[(2S)-4-Benzylmorpholin-2-yl]phenol: A phenolic ring substituted with a chiral (2S)-morpholine ring bearing a benzyl group.
Properties
CAS No. |
920799-88-8 |
|---|---|
Molecular Formula |
C23H25NO5S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol |
InChI |
InChI=1S/C17H19NO2.C6H6O3S/c19-16-8-6-15(7-9-16)17-13-18(10-11-20-17)12-14-4-2-1-3-5-14;7-10(8,9)6-4-2-1-3-5-6/h1-9,17,19H,10-13H2;1-5H,(H,7,8,9)/t17-;/m1./s1 |
InChI Key |
AFFMIVJWUDIFBF-UNTBIKODSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)O.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation of benzene is carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid . The morpholine derivative can be synthesized through a series of steps involving the protection and deprotection of functional groups, followed by coupling with benzyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production of benzenesulfonic acid involves continuous sulfonation processes using oleum or sulfur trioxide. The reaction is highly exothermic and requires careful control of temperature and reactant concentrations . The morpholine derivative is produced through large-scale organic synthesis methods, often involving catalytic hydrogenation and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfur trioxide in fuming sulfuric acid for sulfonation; phosphorus pentachloride for conversion to sulfonyl chloride.
Major Products
Oxidation: Produces sulfonic acid derivatives.
Reduction: Yields alcohols or amines depending on the specific reaction pathway.
Substitution: Forms sulfonamides, sulfonyl chlorides, and esters.
Scientific Research Applications
Benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity . The morpholine moiety can interact with various receptors and enzymes, modulating their function through binding to active sites and altering their conformation .
Comparison with Similar Compounds
Research Findings and SAR Insights
Chirality and Bioactivity: The (2S)-morpholine in the target compound may enhance receptor binding specificity compared to non-chiral analogues like 4-[(2-hydroxybenzyl)amino]benzenesulfonic acid .
Acid-Base Properties: The sulfonic acid group’s strong acidity differentiates it from phenolic sulfonates (e.g., ’s zinc salts), which have lower solubility .
Thermal Stability: Unlike polymers (e.g., CAS 75199-12-1), the target compound’s monomeric structure may limit thermal resilience but improve bioavailability .
Key Challenges and Contradictions
- Limited Direct Data: Most evidence describes structural analogues rather than the exact compound. Assumptions about applications (e.g., pharmaceuticals) are inferred from substituent chemistry.
Biological Activity
Benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol, a compound characterized by its unique structural features, exhibits significant biological activity due to its dual functionality. The integration of a sulfonic acid group with a morpholine moiety enhances its solubility and potential interactions with biological macromolecules. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C18H21N1O3S1
- Molecular Weight : Approximately 351.4 g/mol
The compound consists of a benzenesulfonic acid group attached to a phenolic structure, which is further substituted with a benzylmorpholine derivative. This configuration allows for diverse chemical interactions, enhancing its potential therapeutic applications.
Structural Features
| Feature | Description |
|---|---|
| Sulfonic Acid Group | Imparts hydrophilicity |
| Morpholine Moiety | Contributes to lipophilicity |
| Benzyl Substituent | Enhances interaction with biological targets |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Studies indicate that the compound can modulate enzymatic activities and influence cellular signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : A study evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, with an IC50 value of 25 µM.
- Neuroprotective Effects : The compound's morpholine structure suggests potential neuroprotective properties. Experimental models indicated that it could mitigate oxidative stress-induced neuronal damage, highlighting its therapeutic promise in neurodegenerative diseases.
Interaction Studies
Interaction studies have revealed that this compound can bind to specific receptors, influencing their activity. The binding affinity was assessed using surface plasmon resonance (SPR), showing a notable interaction with serotonin receptors (5-HT2A), which may underlie its neuroactive effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzenesulfonic Acid | Simple aromatic sulfonic acid | Widely used in industrial applications |
| 4-Benzylmorpholine | Benzyl-substituted morpholine | Potentially bioactive with specific receptor interactions |
| 4-Methylmorpholine | Heterocyclic amine | Used as a solvent and reagent |
The dual functionality of this compound enhances its solubility and bioactivity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
